1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Allyloxy Intermediate: This involves the reaction of an allyl halide with an alcohol under basic conditions to form the allyloxy group.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the allyloxy intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Conversion to Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are key structural features that enable the compound to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
1-(Allyloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
1-(Allyloxy)-3-(4-(4-bromophenyl)piperazin-1-yl)propan-2-ol:
Uniqueness
The presence of the fluorophenyl group in 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2.2ClH/c1-2-11-21-13-16(20)12-18-7-9-19(10-8-18)15-5-3-14(17)4-6-15;;/h2-6,16,20H,1,7-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHTXTPWYRIHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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